4-Fluorobenzamide
Overview
Description
4-Fluorobenzamide is an organic compound with the molecular formula C7H6FNO . It is a derivative of benzamide where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Scientific Research Applications
4-Fluorobenzamide has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the development of enzyme inhibitors and probes for biological studies.
- Investigated for its potential as a ligand in receptor binding studies.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Studied for its role in drug design and development.
Industry:
- Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
- Employed in the production of specialty chemicals and materials.
Safety and Hazards
4-Fluorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamide can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
Starting Material: 4-Fluorobenzoic acid
Reagent: Ammonia or an amine
Dehydrating Agent: Thionyl chloride
Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of high-quality starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve the desired product quality.
Chemical Reactions Analysis
4-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: 4-Fluorobenzoic acid
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: 4-Fluorobenzylamine
Substitution:
Reagents: Halogenating agents (e.g., bromine or chlorine)
Conditions: Presence of a catalyst such as iron(III) chloride (FeCl3)
Products: Halogenated derivatives of this compound
Mechanism of Action
The mechanism of action of 4-Fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
4-Fluorobenzamide can be compared with other similar compounds, such as:
4-Chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
4-Bromobenzamide: Contains a bromine atom in place of fluorine, leading to variations in chemical properties and uses.
4-Methylbenzamide: Substituted with a methyl group, resulting in different physical and chemical characteristics.
Uniqueness of this compound:
- The presence of the fluorine atom imparts unique electronic properties to the compound, affecting its reactivity and interactions with other molecules.
- It has distinct applications in pharmaceuticals and agrochemicals due to its specific chemical behavior.
Properties
IUPAC Name |
4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHYTGVCGVETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231717 | |
Record name | 4-Fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-75-9 | |
Record name | 4-Fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Fluorobenzamide?
A1: this compound has a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol.
Q2: Are there any spectroscopic data available for this compound and its derivatives?
A3: Yes, researchers commonly utilize techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of this compound derivatives. [, , , ]
Q3: What is known about the electron density distribution in this compound?
A4: Studies employing high-resolution X-ray diffraction and theoretical calculations have explored the electron density distribution in this compound. These studies have revealed details about the nature of C-F bonding and intermolecular interactions in the solid state. [, ]
Q4: Have any polymorphic forms of this compound been reported?
A5: Yes, a study identified two distinct monoclinic polymorphs of N-[bis(morpholin-4-yl)phosphinoyl]-4-fluorobenzamide, characterized by different space groups (P21/n and C2/c). These polymorphs showcase variations in their crystal packing and intermolecular interactions. []
Q5: Has this compound been explored in the context of material science?
A6: Yes, researchers have investigated this compound derivatives for applications in materials. For example, semiaromatic polyamides containing this compound units have been synthesized and found to possess desirable thermal and mechanical properties, making them suitable for use as heat-resistant optical films. []
Q6: Does this compound have any known biological activity?
A7: Yes, this compound derivatives have demonstrated various biological activities, including anti-HIV, antinociceptive, antimicrobial, and urease inhibitory properties. [, , , ]
Q7: How do this compound derivatives exert their anti-HIV activity?
A8: Studies suggest that this compound derivatives might function as HIV-1 integrase inhibitors. Docking studies indicate that their antiviral activity could involve interactions with the Mg2+ coordination site of the HIV-1 integrase enzyme. []
Q8: What is the mechanism of action of this compound derivatives in pain management?
A9: While the precise mechanism remains unclear, studies on N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, which include a this compound moiety, indicate potential antinociceptive properties. These compounds exhibited significant pain-reducing effects in animal models. []
Q9: What is known about the pharmacokinetics of this compound derivatives in animal models?
A10: Research on a specific this compound derivative, YM758, a “funny” If current channel inhibitor, provides insights into its pharmacokinetic properties. Studies in dogs revealed that the drug's effect on heart rate lasted longer than its plasma concentration, suggesting strong binding to its target. Additionally, research explored the role of transporters, such as OATP1B1 and MDR1, in the hepatic uptake and excretion of YM758 in rats and humans. [, , , ]
Q10: Has this compound or its derivatives been used for PET imaging?
A11: Yes, 18F-labeled this compound derivatives, such as 18F-FB-A20FMDV2 and 18F-FBzBMS, have been developed and investigated as PET tracers for imaging the αvβ6 integrin and the endothelin-A receptor, respectively. These tracers exhibited specific binding to their targets in preclinical and clinical settings. [, ]
Q11: Is there any information available about the toxicology and safety of this compound derivatives?
A12: Preclinical toxicology assessments of 18F-FB-A20FMDV2, a this compound derivative developed for imaging αvβ6 integrin, revealed no adverse findings. Additionally, the first-in-human study of this tracer showed no adverse effects in healthy subjects. []
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